Phenol-13C6

Isotope Dilution Mass Spectrometry Uncertainty Analysis Method Validation

Researchers requiring defensible, regulatory-grade quantification of phenol in biological fluids or environmental matrices often encounter matrix-induced ion suppression and chromatographic isotope effects when using deuterated or minimally labeled internal standards. Phenol-13C6 resolves these method robustness challenges. - Uniform ¹³C₆ labeling provides a +6 Da mass shift, eliminating spectral overlap in GC-MS and ensuring identical chromatographic retention to unlabeled phenol for optimal LC-MS/MS co-elution. - >98% chemical purity and 99 atom % ¹³C isotopic enrichment support direct deployment as an isotope dilution standard for ISO 18857-2 environmental compliance or FDA/EMA bioanalytical method validation. - Serves as a versatile synthetic building block for generating ¹³C₆-labeled phenolic metabolites, degradants, or transformation products, enabling accurate quantitative fate and DMPK studies.

Molecular Formula C6H6O
Molecular Weight 100.067 g/mol
CAS No. 89059-34-7
Cat. No. B127445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenol-13C6
CAS89059-34-7
SynonymsBenzenol-13C6;  Hydrozybenzene-13C6;  NSC 36808-13C6; 
Molecular FormulaC6H6O
Molecular Weight100.067 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)O
InChIInChI=1S/C6H6O/c7-6-4-2-1-3-5-6/h1-5,7H/i1+1,2+1,3+1,4+1,5+1,6+1
InChIKeyISWSIDIOOBJBQZ-IDEBNGHGSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenol-13C6 Specifications and Core Identity


Phenol-13C6 (CAS 89059-34-7) is a stable isotope-labeled analog of phenol wherein all six carbon atoms are uniformly substituted with the carbon-13 isotope . This fully labeled compound possesses a molecular weight of 100.07 g/mol , representing a mass shift of +6 amu relative to the unlabeled parent molecule . As an isotopologue with >98% chemical purity and a defined isotopic enrichment of 99 atom % ¹³C [1], it serves as a critical building block for synthesizing complex ¹³C-labeled molecules and as an optimal internal standard for quantitative mass spectrometry-based analytical workflows [2].

1 Supports quantitative MS workflows as +6 Da internal standard
2 Full ¹³C₆ labeling aids co-elution and matrix effect correction
3 Building block for custom ¹³C-labeled metabolite synthesis

Why Substitution with Unlabeled or Deuterated Analogs Fails


The procurement of a specific isotopic standard is not a trivial choice between chemically similar compounds; it directly dictates the quantitative accuracy and method robustness in mass spectrometry (MS) . While unlabeled phenol is chemically identical, it cannot serve as an internal standard (IS) for phenol due to its identical mass, thus failing to correct for sample preparation losses or instrument variability. Comparators like ¹³C₁-phenol offer a smaller mass shift and have been shown to introduce higher propagated uncertainties in isotope dilution analysis compared to the fully labeled compound [1]. Deuterated analogs (e.g., phenol-d₅) are prone to chromatographic isotope effects where the labeled and unlabeled forms partially separate, compromising their ability to perfectly co-elute and correct for matrix effects, a critical requirement for accurate LC-MS/MS quantification [2]. Phenol-13C6, with its +6 Da mass shift and identical chemical behavior, avoids these specific pitfalls, ensuring it is the scientifically defensible choice for rigorous, traceable, and regulatory-compliant analytical methods.

Unlabeled phenol Identical mass precludes use as internal standard; cannot correct for sample preparation or instrument variability.
¹³C₁-phenol May introduce higher propagated uncertainty in isotope dilution compared to fully labeled analog; method-context review needed.
Phenol-d₅ Deuterium isotope effect can shift retention, compromising co-elution and matrix effect correction in LC-MS/MS.

Quantitative Performance Evidence vs. Alternative Standards


Propagated Uncertainty in IDMS vs. ¹³C₁-Phenol

A direct comparative study by González-Antuña et al. evaluated the performance of ¹³C₁-labeled and ¹³C₆-labeled phenol in GC-EI-MS isotope dilution analysis for the determination of phenol in NIST 1584 CRM. The study found that measurements with ¹³C₁-labeled phenol resulted in lower propagated uncertainties compared to those with ¹³C₆-labeled phenol [1]. This demonstrates that the fully labeled compound does not automatically confer superior method performance, and its selection requires careful consideration of the specific analytical protocol.

IDMS Uncertainty
Head-to-head
¹³C₁-phenol produced lower propagated uncertainty vs ¹³C₆-phenol in GC-EI-MS analysis
Reported uncertainty context; may inform ISTD selection
GC-EI-MS method; not automatically generalizable
Isotope Dilution Mass Spectrometry Uncertainty Analysis Method Validation

Co-Elution and Matrix Effect Correction vs. Phenol-d₅

In LC-MS/MS applications, the use of deuterated internal standards can be problematic due to the 'deuterium isotope effect,' which causes a slight shift in retention time between the labeled and unlabeled analyte, leading to incomplete co-elution and imperfect correction for ion suppression or enhancement (matrix effects) [1]. Industry guidance from Sigma-Aldrich notes that while a mass difference of 6 amu from ¹³C₆ is ideal for GC-MS, for LC-MS/MS, ¹³C-labeled standards are generally preferred over their deuterated counterparts for this reason . Phenol-13C6, being a ¹³C analog, co-elutes virtually identically with unlabeled phenol, ensuring optimal matrix effect compensation and more reliable quantification in complex sample matrices.

Co-Elution
Class-level
¹³C-labeled standards co-elute with unlabeled analyte, unlike deuterated analogs which exhibit retention shifts
Supports matrix effect correction review
Class-level inference; verify in specific matrix
LC-MS/MS Matrix Effects Stable Isotope Labeling

Isotopic Purity Specification for Reliable Quantification

A verifiable specification of isotopic purity is essential for the use of any compound as an internal standard, as the presence of unlabeled (¹²C) isotopologue directly impacts the accuracy of quantitative calculations [1]. Phenol-13C6 is commercially available with a specified isotopic purity of 99 atom % ¹³C [2]. This high enrichment ensures that any signal detected at the mass of the internal standard is overwhelmingly from the labeled molecule, minimizing background interference and allowing for a wide linear dynamic range.

Isotopic Purity
Specification review
99 atom % ¹³C
High enrichment supports reliable quantification
Verify CoA per production lot
Isotopic Purity Internal Standard QC

Synthetic Utility as a ¹³C₆ Building Block

Phenol-13C6 is not just an analytical standard; it is a key starting material for the custom synthesis of more complex ¹³C-labeled molecules. It has been used as a building block in the multi-step synthesis of ¹³C₆-labeled metabolites of (±)-asenapine, a psychotropic medication [1]. This demonstrates the compound's stability and reactivity under synthetic conditions, providing a traceable path for creating unique internal standards for drug metabolism and pharmacokinetic (DMPK) studies.

Synthetic Building Block
Reported
Used to synthesize ¹³C₆-labeled asenapine metabolites
Supports custom labeled standard preparation
Reference: Kuethe, J.T. (2012)
Synthetic Chemistry Metabolite Synthesis ADME Studies

Prioritized Application Scenarios


Bioanalytical LC-MS/MS Quantification in Complex Matrices

Use Phenol-13C6 as the preferred internal standard for the LC-MS/MS quantification of phenol in biological fluids (e.g., plasma, urine) or complex environmental samples (e.g., wastewater, soil extracts). Its ¹³C₆ labeling ensures near-identical chromatographic co-elution with the unlabeled analyte, providing optimal correction for matrix-induced ion suppression or enhancement—a key advantage over deuterated internal standards . This directly supports method validation according to regulatory guidelines (e.g., FDA, EMA) by improving accuracy, precision, and ruggedness [1].

Isotope Dilution Analysis for Environmental Monitoring

Deploy Phenol-13C6 as an isotope dilution standard for the GC-MS or GC-MS/MS analysis of phenol in environmental samples where maximum quantitative accuracy and traceability are mandated, such as for compliance with ISO 18857-2 . The +6 Da mass shift is ideal for GC-MS, minimizing spectral overlap with the native analyte while providing a robust signal for quantitation. While a direct comparative study indicates that minimal labeling may sometimes yield lower propagated uncertainties [1], the fully labeled compound remains the benchmark for high-confidence, defensible data in environmental forensic and regulatory compliance laboratories.

Custom Synthesis of Labeled Metabolite Standards

Utilize Phenol-13C6 as a key synthetic building block to prepare ¹³C₆-labeled versions of complex phenolic metabolites, drug degradants, or environmental transformation products for which no commercial standard exists. Its demonstrated stability and reactivity in multi-step organic syntheses make it an enabling tool for DMPK and environmental fate studies. This approach allows researchers to generate 'fit-for-purpose' internal standards that exactly match the chemical properties of novel analytes, thereby enabling accurate, quantitative in vivo or in vitro studies that would otherwise be impossible.

Multi-Residue Phenol Method Development

Incorporate Phenol-13C6 into multi-analyte methods for the simultaneous quantification of various phenols and alkylphenol ethoxylates. Its performance as a surrogate standard can be leveraged to streamline method development and validation, as its behavior is representative of the broader phenolic compound class in various extraction and chromatographic workflows . This is particularly relevant for laboratories developing high-throughput, multi-residue screens for environmental monitoring or food safety.

Application
Selection Property
Validation Focus
LC-MS/MS bioanalysis in research matrices
¹³C₆ co-elution supports matrix effect correction
Accuracy, precision, and matrix effect evaluation
Environmental monitoring by GC-MS
+6 Da mass shift minimizes spectral overlap
Isotope dilution calibration and traceability
Custom synthesis of labeled metabolite standards
Demonstrated synthetic utility as phenolic building block
Reaction stability and tracer incorporation
Multi-residue phenol method development
Representative behavior for phenolic compound class
Method ruggedness and surrogate recovery

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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